AMN is a potent carcinogen primarily used in experimental research to induce esophageal carcinoma in animal models [, , , , , , , , , , , , ]. Its classification as a nitrosamine underscores its carcinogenic potential. Despite its potency, AMN is not used in clinical settings for the treatment of any disease due to its significant toxicity and lack of therapeutic benefit.
N-Amyl-N-methylnitrosamine is classified as a nitrosamine, specifically an N-nitrosamine. Nitrosamines are formed by the reaction of secondary amines with nitrous acid or nitrosating agents. This compound is synthesized from amylamine and methanol in the presence of nitrous acid or related nitrosating agents. Nitrosamines are commonly found in various environmental sources, including cured meats, tobacco products, and certain industrial processes .
The synthesis of N-Amyl-N-methylnitrosamine can be achieved through several methods:
These synthesis methods highlight the versatility in producing N-Amyl-N-methylnitrosamine while maintaining safety and environmental considerations.
N-Amyl-N-methylnitrosamine has the molecular formula . Its structure consists of an amine group attached to a nitroso functional group. The molecular structure can be represented as follows:
The compound exhibits a bent geometry around the nitrogen atom due to lone pair repulsion, influencing its reactivity and interaction with biological systems .
N-Amyl-N-methylnitrosamine participates in various chemical reactions:
These reactions underscore the importance of N-Amyl-N-methylnitrosamine in both synthetic pathways and its implications in toxicology.
The mechanism by which N-Amyl-N-methylnitrosamine exerts its effects involves several steps:
Understanding this mechanism is crucial for assessing the risk associated with exposure to N-Amyl-N-methylnitrosamine and similar compounds.
N-Amyl-N-methylnitrosamine exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its behavior in biological systems .
N-Amyl-N-methylnitrosamine has several significant applications:
N-Amyl-N-methylnitrosamine (MNAN), systematically named N-methyl-N-pentylnitrous amide, is a dialkylnitrosamine with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol [5] [7]. Its Chemical Abstracts Service (CAS) registry number is 13256-07-0. Structurally, MNAN consists of a nitrosamine functional group (-N-N=O) bonded to a methyl group (-CH₃) and an n-amyl (pentyl) chain (-CH₂CH₂CH₂CH₂CH₃). This configuration classifies it as an unsymmetrical nitrosamine due to the differing carbon chain lengths of its alkyl substituents.
The core N-N=O moiety adopts a planar geometry, with bond angles approximating 120° around the nitrogen atoms, as established for nitrosamines generally. The N-N bond length is typically 1.32 Å, while the N=O bond measures 1.26 Å [2]. This planarity facilitates metabolic activation and biological activity. MNAN exists as a yellow oil at room temperature and is soluble in organic solvents but exhibits limited solubility in water [5] [7]. Its stability is influenced by environmental factors; ultraviolet radiation degrades the N-N bond, while acidic conditions may promote decomposition.
Property | Value/Descriptor |
---|---|
Systematic Name | N-methyl-N-pentylnitrous amide |
Synonyms | Methyl-n-amylnitrosamine; MNAN; N-Amyl-N-methylnitrosamine |
CAS Registry Number | 13256-07-0 |
Molecular Formula | C₆H₁₄N₂O |
Molecular Weight | 130.19 g/mol |
SMILES Notation | CCCCCN(C)N=O |
InChI Key | InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 |
Physical State (25°C) | Yellow oil |
Research on nitrosamines emerged prominently in the mid-20th century following seminal studies linking these compounds to organ-specific carcinogenesis in animal models. The foundational discovery that N-nitrosodiethylamine induced hepatic tumors in rats (Magee & Barnes, 1956) catalyzed investigations into structurally diverse nitrosamines, including unsymmetrical variants like MNAN. By the 1970s, systematic screening efforts by the International Agency for Research on Cancer and the National Toxicology Program aimed to characterize the carcinogenic potential of nitrosamines across species and exposure routes [3].
MNAN-specific research gained traction due to its distinctive esophageal carcinogenicity. Pioneering studies in the 1990s demonstrated that a single intraperitoneal injection of MNAN (50–70 mg/kg) in adult rats induced esophageal squamous carcinomas in 74% of subjects, with a mean latency of 63 weeks [1]. This organotropism contrasted with other nitrosamines (e.g., nitrosodimethylamine’s hepatotoxicity) and positioned MNAN as a model compound for studying esophageal cancer mechanisms. Concurrently, analytical chemistry advances enabled the detection of trace nitrosamines in environmental and biological matrices, revealing endogenous formation via reactions between dietary amines and nitrites in the acidic stomach environment [2] [3]. Regulatory milestones followed, including the inclusion of multiple nitrosamines in the Report on Carcinogens and stringent controls on nitrite preservatives in food.
MNAN is a potent site-specific carcinogen, primarily targeting the esophagus in rodents. This specificity arises from its unique metabolic activation pathways. Unlike symmetrical nitrosamines, MNAN undergoes preferential cytochrome P450 (CYP2A6)-mediated α-hydroxylation at the methyl or amyl group, generating alkylating agents that form DNA adducts [4] [5]. Metabolic studies reveal that esophageal tissues efficiently convert MNAN to reactive intermediates, explaining its local carcinogenicity despite systemic exposure [1].
Species | Exposure Route | Dose | Target Organs (Tumor Incidence) | Primary Tumor Types |
---|---|---|---|---|
Rat (adult) | Intraperitoneal | 50–70 mg/kg | Esophagus (74%) | Squamous carcinoma |
Hamster (adult) | Intraperitoneal | 70–100 mg/kg | Esophagus, Forestomach (low incidence) | Squamous tumors |
Hamster (adult) | Intraperitoneal (6 injections) | 75 mg/kg | Lung (65%), Nasal cavity (43%) | Adenoma, Carcinoma |
Mouse (adult) | Intraperitoneal (3 injections) | 15 mg/kg | Lung (71%), Esophagus (32%) | Adenoma, Papilloma |
Quantitative structure-activity relationship studies indicate that MNAN’s acute oral toxicity correlates with molecular polarizability, ionization potential, and the presence of C–O bonds [6]. These physicochemical properties influence its metabolic stability and interaction with enzymatic sites. Mechanistically, MNAN’s α-hydroxylation yields methyldiazonium ions (from methyl oxidation) or pentyl-diazonium species (from amyl oxidation), both capable of methylating DNA bases like guanine at the N⁷ position. This alkylation triggers mutagenic events (e.g., G→A transitions) and genomic instability, initiating carcinogenesis [4] [6].
MNAN also serves as a tool compound for probing tissue-specific metabolic competence. For instance, its weak carcinogenicity in newborn rats—despite esophageal activation capacity—highlights the role of developmental factors in susceptibility [1]. Furthermore, studies on its derivative, 2-oxo-MNAN, refuted its role as a proximate metabolite, underscoring the complexity of nitrosamine biotransformation [1]. These insights underscore MNAN’s dual role as an environmental carcinogen hazard and a mechanistic probe in cancer biology.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: